YM-53601 is a novel compound classified as a squalene synthase inhibitor, primarily recognized for its potential in reducing plasma cholesterol and triglyceride levels. This compound has been synthesized and evaluated in various preclinical studies, demonstrating significant effects on lipid metabolism. The inhibition of squalene synthase, the first committed enzyme in the cholesterol biosynthesis pathway, positions YM-53601 as a promising candidate for managing hyperlipidemia and related disorders.
YM-53601 was synthesized at the Chemistry Laboratories of Yamanouchi Pharmaceutical Co., Ltd. in Tokyo, Japan. It belongs to a class of compounds known as squalene synthase inhibitors, which also includes other agents like 3-[4′-fluoro-4-biphenylyl]-3-quinuclidinol. These compounds are primarily used for their lipid-lowering effects and are being investigated for their therapeutic potential in cardiovascular diseases.
The synthesis of YM-53601 involves several steps, typically starting from appropriate precursors through chemical reactions that include heating, refluxing, and chromatography. For instance, one reported method involves refluxing a mixture of 1-allyl-2-(3-bromopropoxy)-9H-carbazole with isopropylamine in isopropanol, followed by purification through silica gel chromatography and crystallization from diisopropyl ether .
The synthesis process is characterized by:
YM-53601 has a complex molecular structure that can be analyzed using various spectroscopic techniques. The molecular formula and structure elucidation typically involve:
The detailed structural data includes specific resonances observed in nuclear magnetic resonance spectra, which indicate the arrangement of atoms within the molecule .
YM-53601 undergoes specific chemical reactions that facilitate its function as a squalene synthase inhibitor. The compound's mechanism of action involves competitive inhibition of squalene synthase activity, which is crucial for cholesterol biosynthesis. In vitro assays have demonstrated that YM-53601 can inhibit cholesterol synthesis from acetate in liver microsomes in a dose-dependent manner .
Key reactions include:
The mechanism by which YM-53601 exerts its effects involves the inhibition of squalene synthase, leading to reduced production of squalene, a precursor in cholesterol biosynthesis. This inhibition results in decreased levels of low-density lipoprotein cholesterol and triglycerides in plasma. Studies have shown that administration of YM-53601 leads to significant reductions in plasma cholesterol and triglyceride levels across various animal models .
The detailed mechanism includes:
YM-53601 exhibits distinct physical and chemical properties that are critical for its function as a pharmaceutical agent. These properties include:
Quantitative analyses have shown that YM-53601 has an inhibitory concentration (IC50) of approximately 79 nM in human hepatoma cells, indicating potent activity against squalene synthase .
YM-53601 has significant applications in scientific research, particularly in studies focusing on lipid metabolism and cardiovascular health. Its role as a squalene synthase inhibitor makes it valuable for:
Ongoing research continues to explore its full therapeutic potential and mechanisms involved in lipid regulation, making YM-53601 an important compound in pharmacological studies targeting metabolic disorders.
Squalene synthase (SQS) is a pivotal enzyme in the cholesterol biosynthetic pathway, catalyzing the reductive dimerization of two farnesyl pyrophosphate (FPP) molecules to form squalene—the first committed step toward cholesterol synthesis. Unlike upstream inhibitors such as HMG-CoA reductase inhibitors (statins), SQS inhibitors selectively target cholesterol production without disrupting the synthesis of nonsterol isoprenoids like ubiquinone (coenzyme Q10) and dolichol. These isoprenoids are essential for mitochondrial electron transport and protein glycosylation, respectively, and their depletion by statins contributes to adverse effects such as myopathy [2]. Mechanistically, SQS inhibition redirects FPP toward alternative metabolic fates, including fatty acid and triglyceride synthesis, positioning it as a dual modulator of atherogenic lipids [2] [8]. YM-53601 ((E)-2-[2-fluoro-2-(quinuclidin-3-ylidene)ethoxy]-9H-carbazole monohydrochloride) emerged as a potent SQS inhibitor with an IC₅₀ of 79 nM against human hepatoma-derived enzymes, offering a unique tool to dissect lipid metabolic pathways [1] [7].
Table 1: Key Squalene Synthase Inhibitors in Research
Compound | Chemical Class | SQS IC₅₀ | Primary Effects |
---|---|---|---|
YM-53601 | Carbazole-quinuclidine | 79 nM (Human) | Dual cholesterol/triglyceride reduction |
Lapaquistat | Biphenyl-quinuclidinol | Phase 3 | Discontinued (hepatic transaminase elevation) |
RPR 107393 | Quinoline-azabicyclooctane | 0.6–0.9 nM | Lowers cholesterol in marmosets |
Zaragozic Acid A | Natural product | Sub-nM | Early inhibitor with toxicity concerns |
Data compiled from [2] [5] [7]
YM-53601 demonstrates broad-spectrum lipid-lowering effects across preclinical models. In guinea pigs, it reduced plasma non-HDL cholesterol by 47% (P<0.001) at 100 mg/kg/day for 14 days, outperforming pravastatin (33% reduction). Notably, in rhesus monkeys—a species with lipid metabolism closely mirroring humans—YM-53601 decreased non-HDL cholesterol by 37% (50 mg/kg twice daily, 21 days; P<0.01), while pravastatin failed to show efficacy [1] [3]. Beyond cholesterol, YM-53601 reduced plasma triglycerides by 81% in normolipidemic hamsters and by 73% (P<0.001) in high-fat-fed hamsters, surpassing fenofibrate (53% reduction) [1] [4]. This dual efficacy stems from two interconnected mechanisms: 1) Suppression of Hepatic Lipogenesis: In cholestyramine-treated rats, YM-53601 inhibited de novo biosynthesis of cholesterol, triglycerides, and free fatty acids from [¹⁴C]-acetate at equivalent doses, indicating coordinated downregulation of lipogenic pathways [4].2) Reduced Lipid Secretion: YM-53601 decreased Triton WR1339-induced plasma accumulation of cholesterol and triglycerides (markers of hepatic secretion) by 45% and 60%, respectively, in hamsters. It also attenuated protamine sulfate-induced hypertriglyceridemia by inhibiting very-low-density lipoprotein (VLDL) production [4] [6].
Table 2: Lipid-Lowering Efficacy of YM-53601 in Animal Models
Species | Dose/Regimen | Plasma Lipid Reduction | Significance vs. Controls |
---|---|---|---|
Guinea Pig | 100 mg/kg/day × 14 d | Non-HDL-C: −47% | Superior to pravastatin (−33%) [1] |
Rhesus Monkey | 50 mg/kg BID × 21 d | Non-HDL-C: −37% | Pravastatin ineffective [3] |
Hamster (Normal Diet) | 50 mg/kg/day × 5 d | Triglycerides: −81% | P<0.001 [1] |
Hamster (High-Fat Diet) | 100 mg/kg/day × 7 d | Triglycerides: −73% | Superior to fenofibrate (−53%) [1] |
Rat (Cholestyramine) | 50 mg/kg single dose | Hepatic TG biosynthesis: −60% | P<0.01 [4] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7